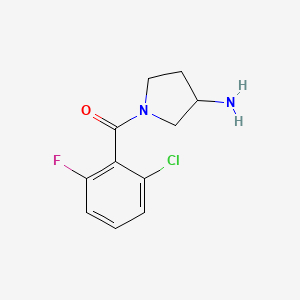
(3-アミノピロリジン-1-イル)(2-クロロ-6-フルオロフェニル)メタノン
説明
Synthesis Analysis
The synthesis of compounds similar to “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” features a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving compounds like “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” often involve the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .科学的研究の応用
化学合成
この化合物は、様々な化学化合物の合成に使用されます。 これは、1-(2-フルオロベンゾイル)ピロリジン-3-アミン塩酸塩の製造における重要な成分です .
研究開発
この化合物は、研究開発プロセスで使用されます。 これは、実験目的で実験室環境で頻繁に使用されます .
鎮痛効果
生体内では、この化合物は、ラットの完全フロイントアジュバント誘発放射熱過敏性および慢性絞扼損傷誘発冷過敏性モデルにおいて、炎症性および神経因性疼痛の両方の鎮痛効果を示しました .
オーロラキナーゼ阻害
この化合物は、ピリミジン系オーロラキナーゼ阻害剤の発見と合成に使用されてきました。 この阻害剤は、オーロラAのDFG活性化ループの反転を引き起こし、cMYCとMYCNのレベルを低下させる可能性があります .
放射性標識阻害剤
この化合物は、サブナノモラー放射性フッ素化(2-ピロリジン-1-イル)イミダゾ阻害剤の開発に使用されてきました。 これらの阻害剤は、TrkB / Cの効力を高め、生体内PETイメージング剤への翻訳に適した選択性プロファイルと物理化学的パラメーターを示しています .
将来の方向性
The future directions in the research and development of compounds like “(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the synthetic strategies and exploring the influence of steric factors on biological activity .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific biological target(s) of the compound. For instance, if the compound were to interact with a receptor, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a pyrrolidine ring might influence the compound’s binding to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds containing a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a pyrrolidine ring and fluorine atom might influence these properties .
生化学分析
Biochemical Properties
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . The interaction between (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone and CDK2 occurs through binding to the enzyme’s active site, leading to the inhibition of its catalytic activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular processes.
Cellular Effects
The effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cell lines, such as MCF-7 and HCT-116 . By inhibiting CDK2, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the G1 phase. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, resulting in altered cellular functions and reduced proliferation of cancer cells.
Molecular Mechanism
The molecular mechanism of action of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDK2, preventing the phosphorylation of its substrates and thereby inhibiting its enzymatic activity . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells. Additionally, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation may occur over extended periods or under specific conditions. Long-term exposure to (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the potential for this compound to be used in prolonged treatments or studies.
Dosage Effects in Animal Models
The effects of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
(3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be affected by the presence of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone, potentially influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
The transport and distribution of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone plays a crucial role in its activity and function. This compound has been observed to localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Additionally, (3-Aminopyrrolidin-1-yl)(2-chloro-6-fluorophenyl)methanone may undergo post-translational modifications that direct it to specific organelles or compartments within the cell, further modulating its biological effects.
特性
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-chloro-6-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O/c12-8-2-1-3-9(13)10(8)11(16)15-5-4-7(14)6-15/h1-3,7H,4-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIKIZUXTGHVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
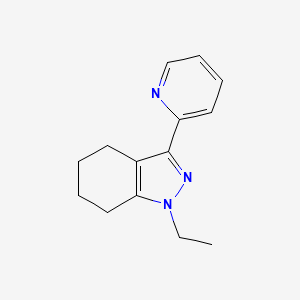
![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)
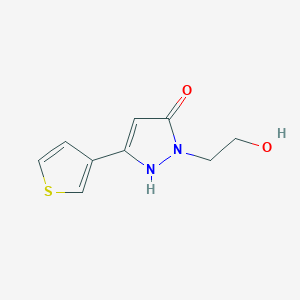

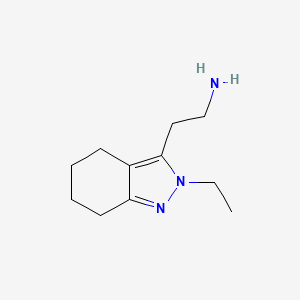
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)
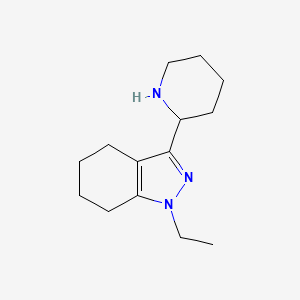
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491316.png)
![2-(6-cyclobutyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491317.png)
